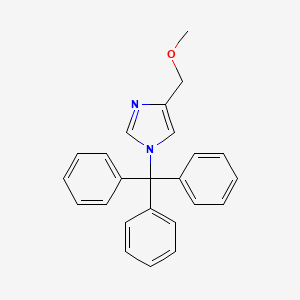
Potassium trans-3-methoxy-1-propenyltrifluoroborate, 97%
Overview
Description
Potassium trans-3-methoxy-1-propenyltrifluoroborate, also known as KOPf, is a boron-containing compound with the empirical formula C4H7BF3KO . It has a molecular weight of 178.00 and is commonly used in proteomics research.
Molecular Structure Analysis
The molecular structure of Potassium trans-3-methoxy-1-propenyltrifluoroborate is represented by the linear formula C4H7BF3KO . The compound contains carbon ©, hydrogen (H), boron (B), fluorine (F), potassium (K), and oxygen (O) atoms .Physical And Chemical Properties Analysis
Potassium trans-3-methoxy-1-propenyltrifluoroborate is a solid compound . It has a molecular weight of 178.00 . The melting point range is 173-189 °C .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Potassium trans-3-methoxy-1-propenyltrifluoroborate has been synthesized through various methods. One such method involves the fluoridation (methoxide-fluoride substitution) of specific organoborates, leading to the formation of potassium fluoroborates, including the potassium trans-3-methoxy-1-propenyltrifluoroborate. These compounds are characterized by 1H, 11B, 19F NMR, and IR spectra (Frohn & Bardin, 2001).
Chemical Reactions and Catalysis
- Asymmetric Conjugate Arylation : Potassium aryloxymethyltrifluoroborates, a class which includes potassium trans-3-methoxy-1-propenyltrifluoroborate, have been used in the rhodium-catalyzed asymmetric conjugate arylation of α,β-unsaturated carbonyl compounds. This process achieves high enantioselectivity and is synthetically useful due to the availability of phenol derivatives (Ming & Hayashi, 2016).
Pharmacology and Biological Applications
- Ion Channel Inhibition : Derivatives of potassium trans-3-methoxy-1-propenyltrifluoroborate have been investigated for their potential to inhibit voltage-gated potassium channels. These studies are relevant for understanding the mechanisms of immunosuppressant activity and the development of selective molecules targeting specific proteins (Schmalhofer et al., 2003).
Material Science and Engineering
- Formation of Alkoxymalonate : Highly reduced carbene complexes containing potassium trans-3-methoxy-1-propenyltrifluoroborate derivatives have been explored. These complexes have been used in the formation of an alkoxymalonate by coupling carbon dioxide with nucleophilic carbene (Lee & Cooper, 1989).
Mechanism of Action
Target of Action
Potassium trans-3-methoxy-1-propenyltrifluoroborate is known to concentrate its pharmacological prowess on precisely targeted cellular anomalies associated with diverse disorders
Mode of Action
It is known to serve as an indispensable active constituent in the formulation of ailment-specific medications .
Result of Action
It is known to target cellular anomalies, but the specific molecular and cellular effects need further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, adverse environmental stress and climatic factors can affect the growth condition of plants and the effectiveness of organoboron reagents . .
Properties
IUPAC Name |
potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O.K/c1-9-4-2-3-5(6,7)8;/h2-3H,4H2,1H3;/q-1;+1/b3-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWBCMBVSLEMPY-SQQVDAMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CCOC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/COC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746204 | |
| Record name | Potassium trifluoro[(1E)-3-methoxyprop-1-en-1-yl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025825-38-0 | |
| Record name | Potassium trifluoro[(1E)-3-methoxyprop-1-en-1-yl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1025825-38-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)


![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)






![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)
